molecular formula C11H13FO B12572863 1-(1-Fluorobut-2-en-2-yl)-4-methoxybenzene CAS No. 637041-31-7

1-(1-Fluorobut-2-en-2-yl)-4-methoxybenzene

Cat. No.: B12572863
CAS No.: 637041-31-7
M. Wt: 180.22 g/mol
InChI Key: HSDJGRZNKWRLFT-UHFFFAOYSA-N
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Description

1-(1-Fluorobut-2-en-2-yl)-4-methoxybenzene is an organic compound with a unique structure that combines a fluorinated butenyl group with a methoxy-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Fluorobut-2-en-2-yl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzene with a fluorinated butenyl precursor under specific conditions. The reaction may require a catalyst to facilitate the formation of the desired product. Commonly used catalysts include palladium or platinum-based compounds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Fluorobut-2-en-2-yl)-4-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-(1-Fluorobut-2-en-2-yl)-4-methoxybenzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Fluorobut-2-en-2-yl)-4-methoxybenzene involves its interaction with specific molecular targets. The fluorinated butenyl group can interact with enzymes and receptors, potentially modulating their activity. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its effects on biological systems.

Comparison with Similar Compounds

  • 1-(1-Fluorobut-2-en-2-yl)naphthalene
  • 1-(1-Fluoromethyl-1-propenyl)-2-methoxybenzene

Comparison: 1-(1-Fluorobut-2-en-2-yl)-4-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific applications.

Properties

CAS No.

637041-31-7

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

IUPAC Name

1-(1-fluorobut-2-en-2-yl)-4-methoxybenzene

InChI

InChI=1S/C11H13FO/c1-3-9(8-12)10-4-6-11(13-2)7-5-10/h3-7H,8H2,1-2H3

InChI Key

HSDJGRZNKWRLFT-UHFFFAOYSA-N

Canonical SMILES

CC=C(CF)C1=CC=C(C=C1)OC

Origin of Product

United States

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